1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride

Description

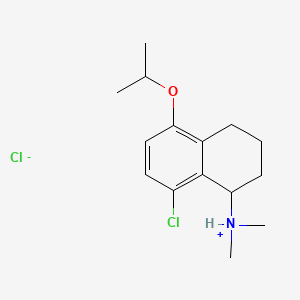

Chemical Structure: The compound features a 1,2,3,4-tetrahydro-naphthylamine core substituted with a chlorine atom at position 8, a dimethylamino group at the nitrogen, and an isopropoxy group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical or industrial applications .

Properties

CAS No. |

63979-08-8 |

|---|---|

Molecular Formula |

C15H23Cl2NO |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

(8-chloro-5-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-10(2)18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(3)4;/h8-10,13H,5-7H2,1-4H3;1H |

InChI Key |

FLGVVUOZFJBYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

A critical step in the synthesis is the reductive amination of a substituted tetrahydro-naphthylamine intermediate with an aldehyde to form the N,N-dimethylamino moiety. For example, in a closely related compound synthesis (e.g., (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride), the procedure involves:

- Reacting (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine with propionaldehyde under acidic conditions

- Using a reducing agent such as sodium borohydride or its derivatives to reduce the imine intermediate to the corresponding amine

- Molar ratios of amine to aldehyde typically range from 1:1.0 to 1:4, with an optimum around 1:1.8 for yield and purity

This step yields a key intermediate amine compound for further transformation.

Catalytic Hydrogenation

Following reductive amination, catalytic hydrogenation is employed to saturate the aromatic ring partially, forming the tetrahydro-naphthyl structure. The conditions reported include:

- Using 10% palladium on carbon as the catalyst

- Conducting the reaction in isopropanol solvent under hydrogen pressure of 10-20 kg/cm²

- Stirring at room temperature for 4-6 hours with reaction monitoring by HPLC

- Post-reaction filtration to remove catalyst and concentration of the solution

This step achieves high purity (>98% by HPLC) and good yield (~87%) of the tetrahydro intermediate.

Formation of Hydrochloride Salt

The final step involves salification to form the hydrochloride salt, which enhances compound stability and solubility:

- Addition of concentrated hydrochloric acid to the free amine solution at room temperature

- Stirring for 2 hours to complete salt formation

- Filtration, drying, and isolation of the off-white hydrochloride salt product

This step typically yields a high-purity crystalline product suitable for pharmaceutical or research use.

Reaction Conditions and Yields Summary

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | Propionaldehyde, NaBH4 (or analog) | Acidic medium | Ambient | Variable | Not specified | Molar ratio amine:aldehyde ~1:1.8 |

| Catalytic Hydrogenation | 10% Pd/C | Isopropanol | Room temperature | 4-6 hours | 87.1 | H2 pressure 10-20 kg/cm², monitored by HPLC |

| Introduction of Chloro Group | Electrophilic substitution reagents | Organic solvent | Variable | Variable | Not specified | Typical aromatic substitution methods |

| Introduction of Isopropoxy Group | Alkylation agents (e.g., isopropyl halides) | Organic solvent | Variable | Variable | Not specified | Via Williamson ether synthesis or related |

| Hydrochloride Salt Formation | Concentrated HCl | Isopropanol or suitable solvent | Room temperature | 2 hours | High purity | Final isolation by filtration and drying |

Research Findings and Analysis

- The reductive amination and catalytic hydrogenation steps are well-established, reproducible, and yield high purity products, as demonstrated in patent CN111393309A and related literature.

- The use of palladium catalysts and sodium borohydride derivatives is standard for such transformations, balancing reaction efficiency and selectivity.

- The introduction of chloro and isopropoxy groups requires careful control of reaction conditions to avoid unwanted side reactions, but literature suggests these can be achieved via classical aromatic substitution and etherification methods.

- The hydrochloride salt form is preferred for stability and handling, with straightforward preparation by acid addition.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like chromic acid.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include ferric chloride, chromic acid, and sodium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Related Compounds

*Estimated based on analogs.

Key Findings:

Substituent Effects on Toxicity: The benzyloxy analog (CAS 63978-98-3) exhibits significant toxicity (LDLo 316 mg/kg in mice via intraperitoneal route), likely due to its bulky benzyl group, which may enhance membrane permeability or metabolic activation .

Solubility and Stability: Hydrochloride salts (common in all analogs) improve aqueous solubility, critical for pharmaceutical formulations . Adsorption studies on naphthylamine derivatives (e.g., 1-naphthylamine hydrochloride) suggest that substituents like isopropoxy may reduce interaction with carbon nanotubes compared to unsubstituted analogs, impacting environmental or material applications .

Pharmacological Potential: The dimethylamino group in the target compound and its analogs may enhance binding to biological targets (e.g., neurotransmitter receptors) compared to mono-methyl or ethyl variants .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride is a complex organic compound characterized by its unique structural features, including a naphthalene ring system and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C13H19Cl2NO

- Molecular Weight : Approximately 248.21 g/mol

- Key Structural Features :

- Naphthalene ring system

- Tetrahydro structure

- Chloro substituent at the 8-position

- Dimethyl and isopropoxy groups

The presence of these functional groups influences the compound's reactivity and biological activity profile compared to simpler analogs.

Pharmacological Potential

1-Naphthylamine derivatives have been extensively studied for their pharmacological properties. Notable biological activities include:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including inhibition of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis. For instance, naphthyl derivatives have exhibited IC50 values in the low micromolar range against human RR .

- Dopaminergic and Serotonergic Activity : Research indicates that certain naphthylamine derivatives demonstrate binding affinity for dopamine D2 and serotonin 5-HT1A receptors. These interactions suggest potential applications in treating neurological disorders .

- Antimalarial Activity : Some related compounds have shown efficacy against Plasmodium falciparum, with studies indicating significant suppression of parasite growth in vitro and in vivo models .

Structure-Activity Relationships (SAR)

The biological activity of 1-naphthylamine derivatives can be significantly influenced by their structural modifications. A comparison of several related compounds highlights this relationship:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 1-Naphthylamine | C10H9N | Simple amine | Limited activity |

| 8-Chloroquinoline | C9H6ClN | Chloro group | Antimicrobial properties |

| Dimethylaminobenzaldehyde | C9H11N | Amine and aldehyde | Reactivity in dye synthesis |

| This compound | C13H19Cl2NO | Unique combination of substituents | Enhanced biological activity |

The unique combination of the tetrahydronaphthalene structure with chloro and isopropoxy groups potentially enhances its biological activity compared to simpler analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of naphthylamine exhibit varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to inhibit cell proliferation correlates with its structural features, particularly the presence of electron-withdrawing groups like chloro.

In Vivo Studies

Animal models have been used to assess the antimalarial activity of naphthylamine derivatives. For example, a study involving murine models showed that specific compounds significantly reduced parasite load and improved survival rates in infected mice .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Synthesis : Optimize reaction conditions using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches. ICReDD’s framework integrates computational and experimental workflows to streamline synthesis .

- Characterization : Employ NMR (for structural confirmation of chloro, dimethyl, and isopropoxy groups), HPLC (for purity analysis), and mass spectrometry (for molecular weight validation). Refer to structural analogs like CID 45856 (similar naphthylamine derivatives) for methodological parallels .

- Key Data :

| Technique | Parameters | Reference |

|---|---|---|

| NMR | ¹H/¹³C, DEPT-135 | |

| HPLC | C18 column, gradient elution |

Q. How can researchers address discrepancies in toxicity data for structurally similar naphthylamine derivatives?

- Use systematic literature review strategies, such as the PubMed/NTRL/TOXCENTER query strings in , to collate toxicological data. Cross-validate findings with in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., QSAR models for environmental persistence) .

- Resolve contradictions by analyzing variables like purity (e.g., HPLC-grade vs. technical-grade compounds) and experimental conditions (e.g., pH-dependent stability of the hydrochloride salt) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

- Apply reaction path search methods (e.g., artificial force-induced reaction or AFIR) to simulate reaction mechanisms. ICReDD’s hybrid computational-experimental framework enables rapid identification of optimal catalysts/solvents .

- Use molecular dynamics (MD) simulations to model interactions with biological targets (e.g., enzymes) or environmental matrices. Tools like Gaussian or GAMESS are recommended for quantum-level accuracy .

- Example Workflow :

| Step | Method | Output |

|---|---|---|

| 1. | Quantum chemical calculations | Transition state energies |

| 2. | MD simulations | Solvent interaction profiles |

| 3. | Experimental validation | Yield optimization |

Q. How can researchers design experiments to resolve conflicting data on the compound’s stability under varying conditions?

- Conduct controlled stability studies using DOE (Design of Experiments) principles:

- Variables : Temperature (25–60°C), pH (2–10), light exposure.

- Analytical Tools : UV-Vis spectroscopy (degradation kinetics), LC-MS (degradation byproduct identification) .

Methodological Considerations

Q. What protocols ensure reliable data reproducibility in pharmacological studies?

- Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>98% via HPLC). Reference for API impurity profiling guidelines.

- Use positive/negative controls (e.g., known CYP450 inhibitors for metabolic stability assays) .

Q. How can environmental exposure risks be modeled for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.